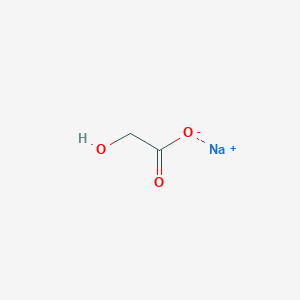
Sodium glycolate
Cat. No. B146980
Key on ui cas rn:
2836-32-0
M. Wt: 99.04 g/mol
InChI Key: XPUJQEGMNQWMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07776888B2
Procedure details


A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One




Name
monosodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four




Name
sodium glycolate

Name
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([OH:5])[CH2:3][OH:4].[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][C:13]1[C:14](=[O:22])[CH:15]2[CH2:21][CH:18]([C:19]=1Br)[CH:17]=[CH:16]2.P([O-])(O)(O)=O.[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C>[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][CH:13]1[C:19]2([O:5][CH2:2][CH2:3][O:4]2)[CH:18]2[CH2:21][CH:15]([CH:16]=[CH:17]2)[C:14]1=[O:22] |f:2.3,5.6,8.9,10.11,^1:0|
|
Inputs


Step One
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
124 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
monosodium glycolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)[O-].[Na+]
|
|
Name
|
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(C2C=CC(C1Br)C2)=O
|
Step Five
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove ethylene glycol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
Outcomes


Product
|
Name
|
sodium glycolate
|
|
Type
|
product
|
|
Smiles
|
C(CO)(=O)[O-].[Na+]
|
|
Name
|
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
|
|
Type
|
product
|
|
Smiles
|
BrC1C(C2C=CC(C13OCCO3)C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 930 mg | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
